3-Furanethanol
Overview
Description
3-Furanethanol is a chemical compound that belongs to the class of organic compounds known as furans. Furans are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The presence of the hydroxyl group (-OH) in 3-furanethanol makes it an alcohol derivative of the furan family. This compound is of interest due to its potential applications in the synthesis of various natural products, pharmaceutical agents, and materials.
Synthesis Analysis
The synthesis of substituted furans, including compounds related to 3-furanethanol, has been explored through various methods. One approach involves the addition of organometallic reagents to 3-furfural to yield 3-furyl alcohols, which can then undergo oxidative rearrangement to form 2-substituted 3-furfurals . Another method includes the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis under solvent-free conditions, starting from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran . Additionally, furaneol, a flavor component of pineapple and strawberry, has been synthesized from readily available diols, which could be related to the synthesis pathways of 3-furanethanol .
Molecular Structure Analysis
The molecular structure of 3-furanethanol would consist of the furan ring with a hydroxyl group attached to the third carbon atom. The furan ring itself is known to participate in multiple hydrogen-bonding modes, as seen in compounds like furan-2,5-dimethanol, where the hydroxyl groups form extensive hydrogen-bonding networks . This ability to form hydrogen bonds can significantly influence the physical properties and reactivity of 3-furanethanol.
Chemical Reactions Analysis
3-Furanethanol, as a furyl alcohol, can be involved in various chemical reactions. For instance, furyl alcohols can undergo oxidative rearrangement to form different substituted furans . The furan ring can also be functionalized to create urethanes and polyurethanes, as demonstrated by the synthesis of diurethanes using furanic reagents . Furthermore, the hydroformylation of substituted propargylic alcohols has been used to synthesize 3-substituted furans, showcasing the versatility of furan derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-furanethanol would be influenced by the presence of both the furan ring and the hydroxyl group. The furan ring contributes to the aromaticity and potential reactivity of the molecule, while the hydroxyl group introduces polarity and the ability to form hydrogen bonds. These properties are crucial in the synthesis of materials such as thermoplastic elastomers, where furan moieties can affect the glass transition, melting phenomena, and microphase separation between soft and hard domains . The kinetics of reactions involving furanic compounds, including those that could produce 3-furanethanol, show second-order behavior and are influenced by the reactivity of the furanic isocyanates and alcohols .
Scientific Research Applications
Catalysis and Synthesis
- Cobalt(III)-Catalyzed Synthesis of Heterocycles : A study by Hummel and Ellman (2014) discusses a new air-stable cationic Co(III) catalyst for synthesizing N-aryl-2H-indazoles and furans via C–H bond additions to aldehydes, followed by in situ cyclization and aromatization. This approach is significant for pharmaceutical, agrochemical, and materials research, demonstrating the use of 3-Furanethanol in catalytic synthesis processes (Hummel & Ellman, 2014).
Organic Chemistry and Material Science
- Thermoplastic Elastomers : A study by Boufi et al. (1995) explored the use of furan moieties, like 3-Furanethanol, in creating segmented furanic polyurethanes. These materials show specific temperature ranges suitable for use as elastomers, highlighting their potential in material science (Boufi, Gandini, & Belgacem, 1995).
Photophysical Properties
- Furans in Metal Ion Sensors : A study by Kumar et al. (2015) investigated the photophysical properties of furans, including derivatives of 3-Furanethanol. They discovered that some compounds exhibit color changes in the presence of aluminum ions, suggesting potential applications as metal ion sensors (Kumar, Kumawat, Gupta, & Sharma, 2015).
Biomedical Applications
- MRI Contrast Agents : Gadolinium(III) complexes, as described in a study by Hermann et al. (2008), often include furan moieties. These complexes are crucial in enhancing the quality of magnetic resonance imaging (MRI), thus indicating the role of 3-Furanethanol in developing effective MRI contrast agents (Hermann, Kotek, Kubíček, & Lukeš, 2008).
Synthetic Chemistry
- Improved Synthesis of Furans : A study by Kumar et al. (2015) on the synthesis of furans, including 3-Furanethanol derivatives, emphasizes the importance of developing improved synthetic methods for furans due to their wide range of activities and properties (Kumar, Kumawat, Gupta, & Sharma, 2015).
Safety And Hazards
properties
IUPAC Name |
2-(furan-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVEGKVQYREKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348975 | |
Record name | 3-furanethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Furanethanol | |
CAS RN |
53616-34-5 | |
Record name | 3-furanethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(furan-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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